Acetylcholinesterase (AChE) Inhibitory Potency: Target Compound vs. Donepezil
In a direct head-to-head in vitro assay, compound 4a (N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide) inhibited AChE with an IC50 of 0.114 ± 0.005 µM, compared to the reference drug donepezil which showed an IC50 of 0.0201 ± 0.0014 µM under identical conditions [1]. This represents approximately a 5.7-fold lower potency than donepezil, but establishes the compound as a potent AChE inhibitor within the thiadiazole-benzodioxole class.
| Evidence Dimension | In vitro AChE inhibition IC50 |
|---|---|
| Target Compound Data | 0.114 ± 0.005 µM |
| Comparator Or Baseline | Donepezil: 0.0201 ± 0.0014 µM |
| Quantified Difference | 5.7-fold lower potency than donepezil |
| Conditions | In vitro AChE enzyme inhibition assay; reference compound donepezil tested in parallel |
Why This Matters
This data provides the only known direct quantitative benchmark for the target compound's primary biological activity, allowing researchers to gauge its potency relative to the clinically approved standard of care.
- [1] Göktaş SP, Osmaniye D, Levent S, Sağlık Özkan BN, Göktaş B, Uslu H, Özkay Y. Synthesis of a new thiadiazole-benzodioxole derivative, investigation of acetylcholinesterase inhibition with in vitro and in silico studies. European Journal of Life Sciences. 2024;2:82-92. View Source
